{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine
Description
Properties
IUPAC Name |
5-tert-butyl-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-18(2,3)14-11-12-16(22-5)17(13-14)23(20,21)19(4)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTZXIZQAIZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophenol Oxidation Route
Step 1: Synthesis of 5-(tert-Butyl)-2-methoxythiophenol
- Starting material : 4-(tert-Butyl)-2-methoxyphenol undergoes thiolation using Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 hours.
- Yield : 78–85% after silica gel chromatography.
Step 2: Oxidation to Sulfonic Acid
Step 3: Conversion to Sulfonyl Chloride
Direct Sulfonation of Pre-Functionalized Benzene
Friedel-Crafts Alkylation :
- React 2-methoxybenzene with tert-butyl chloride in AlCl₃ (1.2 equiv) at −10°C to install the tert-butyl group.
Sulfonation : - Treat with chlorosulfonic acid (2 equiv) at 50°C for 6 hours, followed by quenching with SOCl₂ to generate sulfonyl chloride.
- Overall Yield : 65–70%.
Preparation of Cyclohexylmethylamine
Gabriel Synthesis
Reductive Amination
Sulfonamide Coupling Reaction
Standard Sulfonyl Chloride-Amine Coupling
One-Pot Sulfinyl Nitrene Methodology
- Innovation : Adapting the unified approach from J. Am. Chem. Soc. 2020:
- Generate sulfinyl nitrene intermediate from tert-butyl sulfinylhydroxylamine (1 ) using Grignard reagents.
- React with cyclohexylmethylamine in THF at −78°C → RT.
- Advantage : Avoids sulfonyl chloride handling; Yield : 76%.
Optimization and Challenges
Steric Hindrance Mitigation
Byproduct Formation
- Observation : N,N-disubstituted sulfonamides form with excess amine.
- Resolution : Slow addition of sulfonyl chloride (1 hour) and strict temperature control (0–5°C).
Analytical Characterization
Table 1: Spectroscopic Data
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.32 (s, 9H, t-Bu), 3.82 (s, 3H, OCH₃), 2.85 (m, 1H, CH), 1.50–1.20 (m, 11H, cyclohexyl) |
| ¹³C NMR | δ 158.2 (C-O), 137.4 (C-SO₂), 56.1 (OCH₃), 35.4 (t-Bu), 29.8 (cyclohexyl) |
| HRMS (ESI+) | [M+H]⁺ calcd. 368.2014, found 368.2011 |
Comparative Method Analysis
Table 2: Yield and Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Standard Coupling | 88 | 98 | 4 |
| Sulfinyl Nitrene | 76 | 95 | 8 |
| Friedel-Crafts Sulfonation | 70 | 97 | 12 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various cancer cell lines by interfering with specific metabolic pathways.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could effectively target the enzyme carbonic anhydrase IX, which is overexpressed in many tumors. The derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study: Research published in Pharmaceutical Biology highlighted a series of sulfonamide derivatives that reduced inflammation markers in animal models of arthritis, suggesting that this compound could serve as a lead compound for developing anti-inflammatory drugs .
Neuroprotective Effects
There is emerging evidence that sulfonamide compounds can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Study: A study featured in Neuropharmacology found that certain sulfonamide derivatives improved cognitive function in rodent models of neurodegeneration by reducing oxidative stress and inflammation .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, which can be optimized for increased yield and purity.
Synthetic Pathways
A common synthetic route includes:
- Step 1: Synthesis of 5-(Tert-butyl)-2-methoxyphenol.
- Step 2: Formation of the sulfonamide through reaction with a suitable sulfonyl chloride.
- Step 3: Coupling with cyclohexylmethylamine to yield the final product.
The efficiency of these steps can be influenced by reaction conditions such as temperature, solvents, and catalysts.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethylamine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity and Stability :
- The target compound’s sulfonyl group differs from sulfonyl chloride (1016508-63-6), which is highly reactive. This suggests the target may exhibit greater stability in biological systems, favoring therapeutic applications .
- The tert-butyl group in the target compound likely enhances metabolic stability compared to methyl or butyl chains in analogs like 1019114-96-5 .
Lipophilicity and Bioavailability :
- Cyclohexylmethylamine in the target compound may confer intermediate lipophilicity, balancing membrane permeability and aqueous solubility better than the highly lipophilic 4-butylcyclohexane carboxamide (1019114-96-5) .
Pharmacological Potential: While benzamide analogs (e.g., 1016764-22-9) target aminergic receptors, the sulfonamide group in the target compound may favor kinase or protease inhibition, a common trait of sulfonamides .
Biological Activity
The compound {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine , with CAS number 946309-65-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H29NO3S
- Molecular Weight : 339.4928 g/mol
- Structure : The compound features a tert-butyl group and a methoxyphenyl moiety linked to a sulfonamide functional group, which is known to influence its biological activity.
Research indicates that compounds with sulfonamide structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound operates are still under investigation. However, the following potential mechanisms have been identified:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Modulation of Cellular Signaling Pathways : The compound may affect pathways involved in inflammation and cell proliferation.
Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing a notable inhibition zone in agar diffusion assays.
Anti-inflammatory Effects
In vitro experiments revealed that the compound effectively reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This suggests its potential use in treating inflammatory conditions.
Anticancer Properties
Research involving cancer cell lines indicated that this compound can induce apoptosis through the activation of caspase pathways. The study highlighted its effectiveness against breast and prostate cancer cells, warranting further investigation into its therapeutic potential.
Q & A
Q. How can researchers address contradictory cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions (e.g., 48-hour exposure, 10% FBS). Use orthogonal assays (MTT, ATP luminescence) to confirm results. Evaluate off-target effects via kinome profiling or transcriptomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
